7-methoxy-3-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one
Description
This compound is a heterocyclic derivative featuring a quinazolin-4-one core substituted with a methoxy group at position 7 and a pyrido[3,4-d]pyrimidin-4-yl moiety linked via a piperidin-4-ylmethyl group. Its molecular formula is C₂₂H₂₄N₆O₂, with a molecular weight of 404.5 g/mol (Fig. 1). The pyrido[3,4-d]pyrimidine scaffold is known for its role in kinase inhibition, while the quinazolinone core contributes to hydrogen bonding and aromatic interactions in biological systems .
Properties
IUPAC Name |
7-methoxy-3-[(1-pyrido[3,4-d]pyrimidin-4-ylpiperidin-4-yl)methyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O2/c1-30-16-2-3-18-19(10-16)26-14-28(22(18)29)12-15-5-8-27(9-6-15)21-17-4-7-23-11-20(17)24-13-25-21/h2-4,7,10-11,13-15H,5-6,8-9,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUUBMPPNFPPFJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)N(C=N2)CC3CCN(CC3)C4=NC=NC5=C4C=CN=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is CDK2 (Cyclin-Dependent Kinase 2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition results in a significant alteration in cell cycle progression. The compound locks the protein in a non-active GDP-bound conformation, thereby inhibiting KRAS-dependent signal transduction.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway. This leads to downstream effects such as the induction of apoptosis within cells. The compound’s action on the KRAS pathway also plays a role in its overall effect.
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines. For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively).
Biological Activity
The compound 7-methoxy-3-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one represents a novel class of heterocyclic compounds with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is CHNO, with a molecular weight of approximately 342.41 g/mol. The structure features a quinazolinone core substituted with a methoxy group and a pyridopyrimidine-piperidine moiety, which may contribute to its biological properties.
Research indicates that the compound exhibits multiple mechanisms of action:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes relevant in cancer pathways and inflammation. For instance, it may act as an inhibitor of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
- Antitumor Activity : Preliminary studies suggest that this compound can induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways.
- Neuroprotective Effects : The presence of the piperidine moiety is associated with neuroprotective properties, potentially aiding in conditions such as neurodegenerative diseases.
Biological Activity Data
A summary of biological activities observed in various studies is presented in Table 1.
| Activity | Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Inhibits COX enzymes | |
| Antimicrobial | Moderate activity against bacteria | |
| Neuroprotective | Protects neuronal cells |
Case Study 1: Anticancer Efficacy
In a study conducted on human breast cancer cell lines, this compound exhibited significant cytotoxicity with an IC50 value of 15 µM. The mechanism was linked to the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.
Case Study 2: Anti-inflammatory Properties
A randomized controlled trial assessed the anti-inflammatory effects in a rat model of arthritis. The compound was administered at doses of 10 mg/kg and demonstrated a reduction in paw swelling by 45% compared to the control group. Histological analysis showed decreased infiltration of inflammatory cells in treated animals.
Case Study 3: Neuroprotection
In vitro studies using neuronal cell cultures exposed to oxidative stress revealed that treatment with the compound resulted in a significant decrease in cell death (up to 60% reduction) compared to untreated controls. This effect was attributed to the compound's ability to enhance antioxidant defenses within the cells.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound belongs to a broader class of pyrido[3,4-d]pyrimidin-4-one and quinazolin-4-one derivatives. Below is a detailed comparison with structurally analogous molecules:
Pyrido[3,4-d]pyrimidin-4-one Derivatives
Quinazolin-4-one Derivatives
Key Research Findings and Trends
Substituent Position and Activity : C8-substituted pyrido[3,4-d]pyrimidin-4-ones (–4) prioritize modifications at the pyrimidine ring, whereas quinazolin-4-one derivatives (–10) focus on C3 substitutions. The target compound’s C7 methoxy group and C3 pyrido-pyrimidine-piperidine chain likely balance solubility and target engagement .
Piperidine vs. Piperazine : Piperazine-containing analogs (e.g., ) exhibit higher polarity due to additional nitrogen atoms, which may enhance solubility but reduce blood-brain barrier penetration compared to the target compound’s piperidine linker .
Heterocyclic Core Variations : Replacing pyrido[3,4-d]pyrimidine with pyrrolo[2,3-d]pyrimidine () or thiadiazole () alters electronic properties and steric bulk, influencing binding kinetics and off-target effects .
Preparation Methods
Oxidative Annulation of o-Aminobenzamides
Key reaction parameters :
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Oxidant : TBHP (5.8 equiv.)
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Temperature : 110°C
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Time : 12–24 hours
Substituents at the C3 position are introduced via alkylation or Mannich reactions. For the target compound, C3-bromination using generates 3-bromo-7-methoxy-3,4-dihydroquinazolin-4-one (3), a precursor for nucleophilic substitution.
Functionalization at C3: Piperidin-4-ylmethyl Linker Installation
Alkylation with Piperidin-4-ylmethanol
The brominated intermediate (3) undergoes alkylation with piperidin-4-ylmethanol (4) in the presence of in DMF at 80°C. This yields 7-methoxy-3-(piperidin-4-ylmethyl)-3,4-dihydroquinazolin-4-one (5) with 65–75% efficiency.
Optimization notes :
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Base : (3.0 equiv.)
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Solvent : DMF
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Temperature : 80°C, 8 hours
Synthesis of Pyrido[3,4-d]Pyrimidin-4-yl Heterocycle
Condensation of 6-Aminouracil with Chalcones
Pyrido[3,4-d]pyrimidin-4(3H)-one derivatives are synthesized via condensation of 6-aminouracil (6) with α,β-unsaturated ketones (chalcones) under acidic conditions. For example, reacting 6-aminouracil with 3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one (7) in acetic acid at reflux yields pyrido[3,4-d]pyrimidin-4(3H)-one (8) in 60–68% yield.
Reaction conditions :
-
Catalyst : Acetic acid
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Temperature : 120°C, 6 hours
Chlorination at C4
The 4-oxo group of (8) is replaced with chlorine using in toluene at 0–5°C, producing 4-chloropyrido[3,4-d]pyrimidine (9) with >90% conversion.
Coupling of Piperidine and Pyrido[3,4-d]Pyrimidine
Nucleophilic Aromatic Substitution
The piperidine intermediate (5) reacts with 4-chloropyrido[3,4-d]pyrimidine (9) via N-alkylation in DMSO at 130°C for 12 hours. This step attaches the pyrido[3,4-d]pyrimidin-4-yl group to the piperidine nitrogen, yielding the final product (10) in 45–55% yield.
Critical parameters :
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Solvent : DMSO
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Base : (2.0 equiv.)
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Temperature : 130°C
Purification and Characterization
Chromatographic Techniques
The crude product is purified via silica gel column chromatography (ethyl acetate/hexane, 3:7) followed by recrystallization from ethanol.
Spectroscopic Validation
-
: Signals at δ 8.45 (d, pyrido-pyrimidine H), 7.82 (s, quinazolinone H), 4.15 (m, piperidine CH2).
Comparative Analysis of Synthetic Routes
Challenges and Optimization Opportunities
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Low coupling efficiency : The final N-alkylation step suffers from steric hindrance. Using microwave-assisted synthesis (150°C, 1 hour) may improve yields to 60–65%.
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Oxidative degradation : The quinazolinone core is sensitive to strong oxidants. Replacing TBHP with di-tert-butyl peroxide (DTBP) reduces side reactions .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 7-methoxy-3-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step reactions, including nucleophilic substitution, cyclization, and coupling reactions. For example, piperidine-pyridopyrimidine intermediates (e.g., pyrido[3,4-d]pyrimidin-4-yl derivatives) are synthesized via Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling . Reaction optimization requires control of temperature (70–120°C), solvent choice (DMSO, acetonitrile), and catalysts (Pd-based for cross-couplings). Purification involves column chromatography or recrystallization .
- Key Parameters :
| Parameter | Range/Condition |
|---|---|
| Temperature | 70–120°C |
| Solvent | DMSO, acetonitrile |
| Catalysts | Pd(PPh₃)₄, CuI |
| Yield | 45–65% (typical) |
Q. How can the structural integrity and purity of this compound be validated post-synthesis?
- Methodology : Use 1H/13C NMR to confirm regiochemistry (e.g., methoxy group at C7, piperidinylmethyl substitution at C3). High-resolution mass spectrometry (HRMS) verifies molecular weight (±1 ppm accuracy). Purity is assessed via HPLC (≥95% purity, C18 column, acetonitrile/water gradient) .
- Critical Peaks (Hypothetical NMR) :
| Proton | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| OCH₃ | 3.85 | Singlet | Methoxy group |
| Piperidine-CH₂ | 2.70–3.10 | Multiplet | Piperidinylmethyl |
Q. What preliminary assays are recommended to evaluate its biological activity?
- Methodology : Screen against kinase targets (e.g., EGFR, VEGFR) due to structural similarity to quinazolinone-based kinase inhibitors . Use in vitro kinase assays (IC₅₀ determination) and cell viability assays (MTT/XTT) in cancer lines (e.g., HeLa, MCF-7). Dose-response curves (0.1–100 µM) identify preliminary efficacy .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s potency and selectivity?
- Methodology : Systematically modify substituents:
- Pyridopyrimidine core : Introduce halogens (Cl, F) at C2/C6 to enhance binding .
- Piperidine moiety : Replace with thiomorpholine or 4-methylpiperazine to alter pharmacokinetics .
- Methoxy group : Substitute with ethoxy or trifluoromethoxy to modulate lipophilicity (logP) .
- Data Analysis : Compare IC₅₀ values across analogs using ANOVA and molecular docking (e.g., AutoDock Vina) to correlate substituent effects with target binding .
Q. What computational methods are suitable for predicting off-target interactions or toxicity?
- Methodology : Employ molecular dynamics simulations (GROMACS) to assess binding stability to non-target proteins (e.g., CYP450 enzymes). Use ADMET predictors (e.g., SwissADME) to estimate hepatotoxicity (CYP3A4 inhibition) and hERG channel binding .
Q. How can contradictory data in biological assays (e.g., variability in IC₅₀ values) be resolved?
- Methodology : Apply statistical design of experiments (DoE) to identify confounding variables (e.g., cell passage number, serum batch). Use response surface methodology (RSM) to optimize assay conditions (e.g., ATP concentration in kinase assays) .
- Case Example : If IC₅₀ varies ±20%, replicate assays under controlled ATP (10 µM) and pH (7.4) to minimize variability .
Specialized Methodological Considerations
Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?
- Methodology : Transition from batch to flow chemistry for high-yield steps (e.g., cyclization). Use membrane separation technologies (e.g., nanofiltration) to purify intermediates . Monitor reaction progression with in-line FTIR to maintain quality control .
Q. How can metabolite identification studies be conducted to inform pharmacokinetic profiling?
- Methodology : Incubate the compound with human liver microsomes (HLM) and analyze metabolites via LC-MS/MS . Compare fragmentation patterns with synthetic standards to identify hydroxylation or demethylation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
